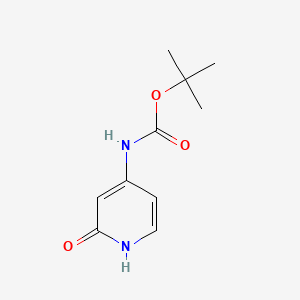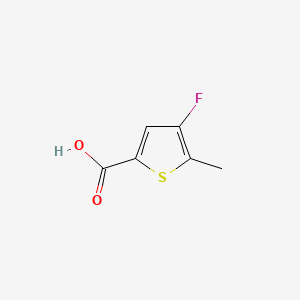
4-Fluoro-5-methyl-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Thiophene derivatives, such as 4-Fluoro-5-methyl-2-thiophenecarboxylic acid, are synthesized using various methods . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods that produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 4-Fluoro-5-methyl-2-thiophenecarboxylic acid is characterized by a five-membered ring made up of one sulfur as a heteroatom . The molecule’s conformation, with the fluorine atom oriented towards the base of the furan ring, is stabilized by a non-traditional intramolecular CH-F bond .Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Fluorescence Applications
4-Fluoro-5-methyl-2-thiophenecarboxylic acid finds application in the synthesis of fluorophores, compounds that can re-emit light upon light excitation. Studies have identified its utility in creating carbon dots with high fluorescence quantum yield, indicating its potential for developing advanced materials for imaging and sensing applications (Shi et al., 2016). Furthermore, its derivatives have been employed as fluorogenic labelling agents in high-performance liquid chromatography (HPLC) for detecting biologically important thiols, showcasing its versatility in bioanalytical chemistry (Gatti et al., 1990).
Material Science and Pharmaceutical Applications
The structural motif of thiophene, to which 4-Fluoro-5-methyl-2-thiophenecarboxylic acid is related, has been explored for its wide spectrum of biological activities and applications in material science. Thiophene derivatives are noted for their use in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells, highlighting the compound's potential in pharmaceuticals and material science sectors (Nagaraju et al., 2018).
Chemosensor Development
Research has demonstrated the utility of thiophene derivatives, similar to 4-Fluoro-5-methyl-2-thiophenecarboxylic acid, in developing chemosensors with high selectivity towards specific metal ions, such as Pb(II). These findings suggest the compound's relevance in environmental monitoring and safety assessments, where selective detection of heavy metals is crucial (Cao et al., 2011).
Safety And Hazards
The safety data sheet for 5-Methyl-2-thiophenecarboxylic acid, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Future Directions
Thiophene derivatives continue to attract interest due to their potential as biologically active compounds . They are expected to play a vital role in the development of advanced compounds with a variety of biological effects . Future research will likely focus on optimizing the synthesis process and exploring new applications in medicine and material science .
properties
IUPAC Name |
4-fluoro-5-methylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAXBCXNNOXUTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-methylthiophene-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


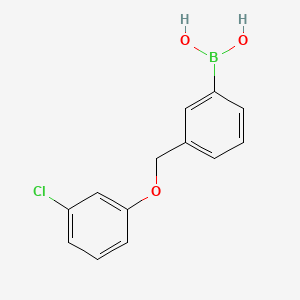
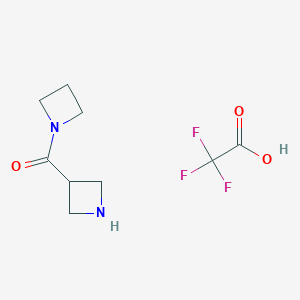
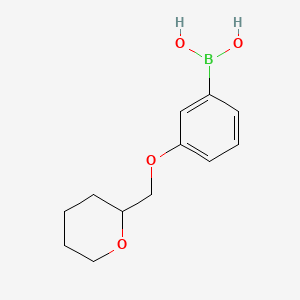

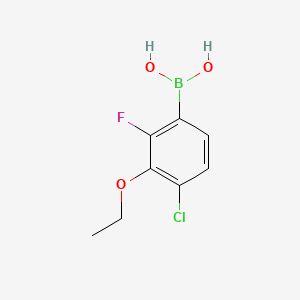
![Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B573146.png)
![6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine](/img/structure/B573147.png)

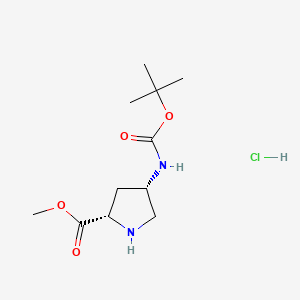
![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B573151.png)

